Allosecurinine

Descripción

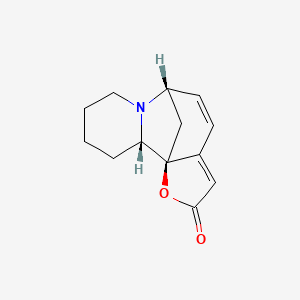

Structure

3D Structure

Propiedades

Número CAS |

1857-30-3; 884-68-4 |

|---|---|

Fórmula molecular |

C13H15NO2 |

Peso molecular |

217.268 |

Nombre IUPAC |

(1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m1/s1 |

Clave InChI |

SWZMSZQQJRKFBP-MDZLAQPJSA-N |

SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

Solubilidad |

not available |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Allosecurinine from Flueggea suffruticosa: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Flueggea suffruticosa (formerly known as Securinega suffruticosa), a plant belonging to the family Phyllanthaceae, has a long history in traditional Chinese medicine. It is a source of a unique class of tetracyclic indolizidine alkaloids known as the Securinega alkaloids. The first member of this family, securinine, was isolated in 1956. Among the various alkaloids produced by this plant, allosecurinine has garnered interest for its distinct chemical structure and biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from F. suffruticosa, with a focus on detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Discovery and Historical Context

The journey into the chemical constituents of Flueggea suffruticosa began with the isolation of securinine in the mid-20th century. Subsequent phytochemical investigations of this plant, and others in the Securinega genus, led to the discovery of a diverse array of structurally related alkaloids, including this compound. These compounds are characterized by a compact tetracyclic framework. The elucidation of their structures was made possible through the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as well as X-ray crystallography.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from F. suffruticosa is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following is a detailed methodology compiled from various studies.

Plant Material Collection and Preparation

Fresh or air-dried aerial parts (twigs and leaves) of Flueggea suffruticosa are collected. The plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is extracted exhaustively with an organic solvent, typically methanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure the complete extraction of the alkaloids.

Detailed Protocol:

-

Solvent: 95% Methanol

-

Procedure: The powdered plant material (e.g., 10 kg) is percolated with methanol (e.g., 3 x 50 L) at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

The crude methanolic extract is subjected to an acid-base extraction to separate the basic alkaloids from other non-basic plant constituents.

Detailed Protocol:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10.

-

The basified solution is then extracted with a chlorinated organic solvent (e.g., dichloromethane or chloroform).

-

The organic layers containing the free alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is then subjected to one or more chromatographic techniques to isolate and purify this compound.

Detailed Protocol:

-

Stationary Phase: Silica gel (200-300 mesh) or reversed-phase C18 silica gel.

-

Mobile Phase: A gradient of chloroform and methanol is commonly used. A typical gradient might start with 100% chloroform and gradually increase the polarity by adding methanol. For instance, a step gradient of chloroform-methanol (100:1, 50:1, 20:1, 10:1, v/v) can be employed.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined.

For final purification, preparative HPLC is often employed.

Detailed Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often containing a modifier like 0.1% trifluoroacetic acid).

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Purification: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure.

Recrystallization

The purified this compound can be further purified by recrystallization from a suitable solvent or solvent system to obtain a crystalline solid.

Detailed Protocol:

-

Solvent: A mixture of acetone and hexane is often effective.

-

Procedure: The purified this compound is dissolved in a minimal amount of hot acetone. Hexane is then added dropwise until turbidity is observed. The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to facilitate crystal formation. The resulting crystals are collected by filtration and dried.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white crystalline solid |

| UV λmax (MeOH) | 256 nm |

¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 67.5 | 3.55 (dd, 5.0, 2.0) |

| 3 | 26.4 | 1.80-1.95 (m) |

| 4 | 18.9 | 1.45-1.60 (m) |

| 5 | 52.8 | 2.90 (ddd, 12.0, 4.0, 2.0), 2.20 (m) |

| 6 | 60.2 | 3.20 (d, 12.0) |

| 7a | 33.1 | 1.90-2.00 (m) |

| 7b | - | 1.65-1.75 (m) |

| 8 | 129.1 | 6.25 (d, 10.0) |

| 9 | 139.8 | 6.95 (dd, 10.0, 6.0) |

| 11 | 82.1 | 4.85 (d, 6.0) |

| 12 | 173.5 | - |

| 14 | 120.9 | - |

| 15 | 165.2 | - |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activity Data

| Compound | Target | Activity | Value |

| This compound | GABA-A Receptor | Antagonist | IC₅₀ > 1 mM |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Signaling Pathway of this compound as a GABA-A Receptor Antagonist

Conclusion

This compound, a prominent member of the Securinega alkaloids from Flueggea suffruticosa, presents a compelling subject for natural product research. The methodologies outlined in this guide, from extraction to purification and characterization, provide a robust framework for its isolation. The presented quantitative data and spectroscopic information serve as a valuable reference for researchers. Further investigation into the pharmacological activities of this compound and its derivatives, particularly its role as a GABA-A receptor antagonist, may unveil new therapeutic opportunities. This technical guide aims to facilitate such research by providing a detailed and consolidated resource for the scientific community.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Securinega alkaloids, a fascinating class of plant-derived secondary metabolites, have long captured the attention of the scientific community due to their complex molecular architectures and significant biological activities. Among them, allosecurinine and its related compounds, primarily isolated from plants of the Phyllanthaceae family such as Flueggea suffruticosa, exhibit a range of pharmacological properties, including neuroactivity.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound and its congeners, offering a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of the tetracyclic core of Securinega alkaloids is a multistep process involving key amino acid precursors and a series of enzymatic transformations. Early radiolabeling experiments established that the piperidine ring (Ring A) of securinine is derived from L-lysine, while the C/D ring system originates from L-tyrosine.[2][3] More recent investigations, combining chemical synthesis, biomimetic approaches, and advanced analytical techniques such as single-cell transcriptomics, have elucidated the intricate details of the pathway leading to this compound.[1]

The biosynthesis commences with the formation of two key building blocks: 1-piperideine, derived from L-lysine, and menisdaurilide, a downstream product of L-tyrosine metabolism. The condensation of these two precursors gives rise to the neosecurinane scaffold, represented by intermediates such as (-)-virosine A and (-)-virosine B. A pivotal step in the formation of the securinane skeleton, characteristic of this compound and securinine, is a scaffold remodeling event. This transformation involves a 1,2-amine shift within the neosecurinane intermediate, converting the [2.2.2]-bicyclic system into the [3.2.1]-bicyclic core of the final products.

Key Intermediates and Enzymatic Steps

The following diagram illustrates the proposed biosynthetic pathway leading to this compound and securinine.

References

Allosecurinine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and relevant physicochemical properties of allosecurinine, a member of the Securinega family of alkaloids. The document includes summaries of experimental protocols for its isolation and synthesis, and explores its biological activities, offering valuable insights for professionals in chemical research and drug development.

Chemical Structure and Stereochemistry

This compound is a tetracyclic alkaloid possessing a complex and rigid molecular architecture.[1] Its core is a 6-azobicyclo[3.2.1]octane system (rings B and C) fused with a piperidine ring (A) and an α,β-unsaturated-γ-lactone, also known as a butenolide moiety (ring D).[1]

The molecular formula of this compound is C₁₃H₁₅NO₂ . Its systematic IUPAC name is (1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one .

Stereochemical Relationship with Securinine:

This compound is a natural diastereomer of securinine, another prominent member of the same alkaloid family. The key stereochemical difference lies at the C-2 position, where they are epimers. This subtle change in the spatial arrangement of the hydrogen atom at C-2 leads to distinct physicochemical and biological properties. The absolute configuration of (-)-allosecurinine has been confirmed through total synthesis.

References

Allosecurinine as a GABA Receptor Antagonist: A Technical Appraisal

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allosecurinine, a member of the Securinega alkaloid family, has been investigated for its activity within the central nervous system. While its structural analog, securinine, is a known GABA receptor antagonist, this technical guide provides an in-depth analysis of the available scientific literature on this compound's mechanism of action. Current evidence indicates that this compound is a very weak antagonist of the GABAᴀ receptor. This document summarizes the quantitative data, outlines relevant experimental methodologies, and presents signaling and workflow diagrams to provide a comprehensive understanding of this compound's interaction with the GABAergic system.

Introduction to this compound and the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, binding to GABAᴀ and GABAʙ receptors.[1] The GABAᴀ receptor, a ligand-gated chloride ion channel, is a crucial target for many neuroactive compounds.[2] Antagonists of the GABAᴀ receptor block the inhibitory effects of GABA, leading to neuronal excitation. The Securinega alkaloids, including securinine and this compound, have been studied for their convulsant properties, which are often associated with GABA receptor antagonism.[3]

Quantitative Analysis of this compound's GABA Receptor Antagonist Activity

Binding and functional assays have demonstrated that this compound exhibits significantly lower potency as a GABAᴀ receptor antagonist compared to its stereoisomer, securinine, and the related compound, dihydrosecurinine.[3] The available quantitative data is summarized in the table below.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | [³H]GABA Binding | IC₅₀ | > 1 mM | [3] |

| Virosecurinine | [³H]GABA Binding | IC₅₀ | > 1 mM | |

| Securinine | [³H]GABA Binding | IC₅₀ | ~ 50 µM | |

| Dihydrosecurinine | [³H]GABA Binding | IC₅₀ | ~ 50 µM | |

| Bicuculline | [³H]GABA Binding | IC₅₀ | ~ 7 µM | |

| Securinine | GABA-stimulated [³H]Benzodiazepine Binding | Inhibition | Weaker than Bicuculline | |

| Dihydrosecurinine | GABA-stimulated [³H]Benzodiazepine Binding | Inhibition | Weaker than Bicuculline | |

| This compound | Extracellular Electrophysiology (cat spinal cord) | GABA Antagonism | Much less active | |

| Virosecurinine | Extracellular Electrophysiology (cat spinal cord) | GABA Antagonism | Much less active | |

| Securinine | Extracellular Electrophysiology (cat spinal cord) | GABA Antagonism | Active | |

| Dihydrosecurinine | Extracellular Electrophysiology (cat spinal cord) | GABA Antagonism | Active |

Table 1: Comparative inhibitory activities of this compound and related compounds at the GABAᴀ receptor.

Mechanism of Action at the GABAᴀ Receptor

GABAᴀ receptor antagonists, like bicuculline, typically act as competitive inhibitors at the GABA binding site located at the interface between the α and β subunits of the receptor complex. By binding to this site, they prevent GABA from binding and activating the receptor, thereby inhibiting the influx of chloride ions that leads to hyperpolarization of the neuronal membrane. The convulsant effects observed with more potent Securinega alkaloids are consistent with this mechanism of action. However, the very high IC₅₀ value for this compound suggests a very low affinity for the GABA binding site.

Signaling Pathways

The antagonism of the GABAᴀ receptor by compounds like securinine prevents the hyperpolarization of the postsynaptic neuron, leading to a disinhibition of neuronal activity. This can result in an increased likelihood of action potential firing.

Figure 1: GABAergic Synapse and the action of this compound.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GABAᴀ receptor.

Objective: To determine the binding affinity (IC₅₀, Ki) of this compound for the GABAᴀ receptor.

Materials:

-

Rat brain membranes (source of GABAᴀ receptors)

-

[³H]Muscimol or [³H]GABA (radioligands)

-

This compound (test compound)

-

Unlabeled GABA (for determining non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat brains in a sucrose buffer, followed by a series of centrifugations to isolate the membrane fraction containing the GABAᴀ receptors. Wash the membranes repeatedly to remove endogenous GABA.

-

Assay Incubation: In test tubes, combine the prepared rat brain membranes, a fixed concentration of [³H]muscimol, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GABA.

-

Equilibration: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 45 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

Figure 2: Workflow for a Radioligand Binding Assay.

Electrophysiology

This functional assay measures the effect of a test compound on GABA-evoked currents in neurons or cells expressing GABAᴀ receptors.

Objective: To determine if this compound can inhibit GABA-induced chloride currents.

Materials:

-

Cultured neurons or HEK293 cells expressing recombinant GABAᴀ receptors.

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass pipettes.

-

Extracellular and intracellular recording solutions.

-

GABA.

-

This compound.

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -60 mV.

-

GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC₅₀).

-

Antagonist Application: Once a stable baseline GABA-evoked current is established, co-apply various concentrations of this compound with GABA.

-

Washout: Perfuse the cell with the extracellular solution to wash out the compounds and ensure the GABA-evoked current returns to baseline.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Plot the percentage of inhibition against the log concentration of this compound to determine its functional antagonist potency.

Logical Relationships in Competitive Antagonism

The interaction of a competitive antagonist like this compound (albeit a weak one) with the GABAᴀ receptor can be depicted as a logical relationship where the antagonist's binding precludes the binding of the endogenous agonist, GABA.

Figure 3: Logical Flow of Competitive Antagonism.

Other Reported Biological Activities

Given the weak activity of this compound at GABAᴀ receptors, its physiological effects may be mediated by other mechanisms. Recent studies have begun to explore other potential targets. For instance, derivatives of this compound have been shown to activate the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress. Additionally, some research has investigated the anticancer properties of this compound derivatives. These findings suggest that the pharmacological profile of this compound is complex and not solely defined by its interaction with the GABAergic system.

Conclusion

References

Allosecurinine: A Technical Guide to Its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine is a tetracyclic alkaloid belonging to the Securinega family of natural products, first isolated in 1962. It is a diastereomer of the more extensively studied alkaloid, securinine.[1] Characterized by a rigid 6-azabicyclo[3.2.1]octane core fused with piperidine and butenolide rings, this compound has emerged as a valuable scaffold in medicinal chemistry.[2][3] While its intrinsic biological activities are distinct and in some cases more subdued than its isomers, its chemical structure provides a fertile ground for the synthesis of novel derivatives with potent and specific pharmacological properties. This technical guide provides an in-depth overview of the known pharmacological properties of this compound and its key derivatives, focusing on data relevant to drug discovery and development.

Pharmacodynamics: Mechanisms and Effects

The primary pharmacological activities associated with the this compound scaffold are centered on its effects on the central nervous system (CNS), and its potential as an antifungal and a basis for anticancer and anti-inflammatory agents.

Central Nervous System (CNS) Activity: GABA Receptor Antagonism

The CNS stimulant and convulsant effects of the Securinega alkaloid class are primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. However, this compound itself is a very weak antagonist at this receptor compared to its diastereomer, securinine. Electrophysiological and binding studies have demonstrated that this compound's potency for inhibiting GABA binding is significantly lower than that of securinine and the classical competitive antagonist, bicuculline.

Table 1: Comparative Inhibitory Potency at the GABA-A Receptor

| Compound | IC50 for [3H]GABA Binding (Rat Brain Membranes) |

| This compound | > 1 mM |

| Securinine | ~ 50 µM |

| Dihydrosecurinine | ~ 50 µM |

| Virosecurinine | > 1 mM |

| Bicuculline | ~ 7 µM |

| Data sourced from Beutler et al. (1985).[4] |

This low affinity for the GABA-A receptor suggests that this compound itself lacks the potent CNS stimulant and convulsant properties associated with securinine.[4]

Anticancer Potential: A Scaffold for Potent Derivatives

While this compound is cited as having general bioactivity, current research into its anticancer applications focuses almost exclusively on its synthetic derivatives. These derivatives leverage the core this compound structure to achieve potent and selective cytotoxicity against various cancer cell lines.

A notable 2023 study synthesized twenty-three novel this compound derivatives and identified a lead compound, BA-3 , with significant anticancer capabilities, particularly against leukemia cells. At high concentrations, BA-3 induces apoptosis, while at lower concentrations, it promotes the differentiation of leukemia cells.

The mechanism of action for BA-3 has been elucidated, involving the intrinsic mitochondrial apoptosis pathway mediated through the inhibition of the STAT3 signaling pathway.

Table 2: Anticancer Activity of this compound Derivative BA-3

| Cell Lines Tested | Result |

| Nine Human Cancer Cell Lines (including leukemia) | The lead compound BA-3 demonstrated considerable anticancer capacity. It induced differentiation at low concentrations and apoptosis at high concentrations in leukemia cells. |

| Specific IC50 values for the nine cell lines were not available in the reviewed abstracts. |

Anti-inflammatory and Neuroprotective Derivatives

Recent studies have highlighted the potential of chemically modified this compound derivatives as potent anti-neuroinflammatory agents. One such derivative, 4,5-dehydro-6-oxothis compound , was found to be a potent activator of the Keap1-Nrf2 pathway, a critical regulator of endogenous antioxidant responses.

This derivative effectively promoted the nuclear translocation of Nrf2, leading to the expression of antioxidant genes. In lipopolysaccharide (LPS)-stimulated microglial cells, it reduced the production of nitric oxide (NO) and pro-inflammatory cytokines, indicating significant anti-inflammatory and potential neuroprotective effects.

References

- 1. Total synthesis of (-)-allosecurinine. | Semantic Scholar [semanticscholar.org]

- 2. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 3. Frontiers | Transformation of (allo)securinine to (allo)norsecurinine via a molecular editing strategy [frontiersin.org]

- 4. chemrxiv.org [chemrxiv.org]

Ethnobotanical Uses of Plants Containing Allosecurinine: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of plants containing the alkaloid allosecurinine and its related compounds.

Introduction

This compound is a tetracyclic indolizidine alkaloid belonging to the Securinega alkaloid family. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside detailed experimental protocols and an exploration of the underlying molecular signaling pathways. The primary plant species discussed include Flueggea virosa (syn. Securinega suffruticosa), Phyllanthus niruri, and Breynia vitis-idaea, all belonging to the Phyllanthaceae family. This document is intended for researchers, scientists, and drug development professionals.

Ethnobotanical Uses

Plants containing this compound and related alkaloids have a rich history of use in traditional medicine systems across Africa and Asia. While specific quantitative data can be variable, the consistent use of these plants for certain ailments across different cultures highlights their perceived therapeutic efficacy.

Quantitative Ethnobotanical Data

An ethnobotanical survey conducted in Mali on Flueggea virosa provides valuable quantitative insights into its traditional use. The study revealed the following distribution of plant parts used and preparation methods:

| Plant Part Used | Percentage of Use (%) |

| Leaves | 57 |

| Combination of Leaves & Roots | 21 |

| Roots | 14 |

| Combination of Roots & Bark | 7 |

Table 1: Percentage of different parts of Flueggea virosa used in traditional medicine in Mali.[1]

| Preparation Method | Percentage of Use (%) |

| Decoction | 79 |

| Maceration | 14 |

| Infusion | 7 |

Table 2: Methods of preparation for traditional remedies from Flueggea virosa in Mali.[1]

Traditional Medicinal Applications

-

Flueggea virosa (syn. Securinega suffruticosa) : This plant is a cornerstone of traditional medicine in both Africa and Asia. In Traditional Chinese Medicine, it is used to treat conditions such as facial paralysis, neurasthenia, and contusions. African traditional medicine utilizes various parts of the plant to address a wide range of ailments including liver diseases, urinary tract infections, venereal diseases, rheumatism, and arthritis.[2] Root decoctions are commonly prepared for these purposes. The plant is also used as a tonic and aphrodisiac.

-

Phyllanthus niruri : Known for its use in Ayurvedic and Unani medicine, this plant is traditionally employed for the treatment of jaundice, ulcers, skin diseases, diabetes, and urinary complications. It is often referred to as the "stonebreaker" for its use in treating kidney stones. The whole plant is typically used, and decoctions are a common method of preparation. For jaundice, a decoction of the entire plant is consumed.

-

Breynia vitis-idaea : In traditional Chinese medicine, this plant is used to treat chronic bronchitis and wounds. It is also utilized in other traditional systems for its purported anti-hypoglycemic, anti-hypolipidemic, and anti-cancer properties.

Pharmacological Activities and Experimental Protocols

The ethnobotanical uses of these plants are supported by modern pharmacological studies that have identified significant biological activities of their constituent alkaloids, particularly securinine and this compound.

Anticancer Activity

Securinega alkaloids have demonstrated notable anticancer properties. Securinine has been shown to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) cells with an IC50 value of 32.3 μM.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

GABA Receptor Antagonism

Securinine is a known antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity is believed to underlie the stimulant and convulsant effects observed with securinine. Equilibrium binding assays have shown that securinine and dihydrosecurinine inhibit the binding of [3H]GABA to rat brain membranes with an IC50 of approximately 50 μM. In contrast, this compound exhibits a much lower affinity for the GABA receptor, with an IC50 value greater than 1 mM.

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.

Materials:

-

Rat brain membranes (prepared from whole rat brains)

-

[3H]muscimol (a potent GABAA receptor agonist)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound (e.g., securinine, this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat brains in an appropriate buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction.

-

Assay Setup: In a series of tubes, combine the rat brain membranes, a fixed concentration of [3H]muscimol, and varying concentrations of the test compound. Include tubes for total binding (membranes + [3H]muscimol) and non-specific binding (membranes + [3H]muscimol + a high concentration of unlabeled GABA).

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Recent research has begun to elucidate the molecular signaling pathways through which this compound and its derivatives exert their biological effects.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or certain electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes. A chemically modified derivative of this compound has been shown to be a potent activator of the Nrf2 pathway, suggesting a mechanism for its potential neuroprotective and anti-inflammatory effects.

MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. Securinine has been shown to influence these pathways in the context of its neuroprotective and anticancer effects. For instance, securinine can modulate the activation of MAPKs in microglial cells, contributing to its anti-inflammatory properties. In some cancer cells, securinine has been observed to affect the PI3K/Akt/mTOR pathway, leading to apoptosis. The precise mechanisms of how this compound directly interacts with these pathways are still under investigation.

Conclusion

The ethnobotanical record of plants containing this compound and related alkaloids provides a strong foundation for modern pharmacological research. The traditional uses of these plants for a variety of ailments are now being validated through scientific investigation, revealing potent anticancer, neuroprotective, and anti-inflammatory properties. The elucidation of the molecular mechanisms underlying these activities, particularly the modulation of key signaling pathways such as Keap1-Nrf2, MAPK, and PI3K/Akt, opens up new avenues for the development of novel therapeutic agents. Further research is warranted to fully explore the therapeutic potential of this compound and to develop safe and effective drugs based on its unique chemical scaffold. This guide serves as a foundational resource for researchers embarking on or continuing this important work.

References

Allosecurinine: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine is a tetracyclic indolizidine alkaloid belonging to the Securinega alkaloid family. These natural products have garnered significant interest from the scientific community due to their complex chemical structures and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant species, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway.

Natural Sources and Abundance of this compound

This compound is primarily found in plants belonging to the family Phyllanthaceae. The botanical distribution of Securinega alkaloids, including this compound, is mainly limited to the genera Securinega, Flueggea, Margaritaria, and Breynia[1][2].

Primary Plant Sources:

-

Securinega suffruticosa : This has been identified as a significant source of this compound. Studies on in-vitro shoot cultures of S. suffruticosa have reported concentrations of this compound up to 3.41 mg/g dry weight (DW) when supplemented with 1.0 g/L of lysine[3].

-

Phyllanthus Species : Various species within the Phyllanthus genus are known to contain Securinega alkaloids. This compound has been reported in Phyllanthus glaucus[4]. While qualitative analyses have confirmed the presence of alkaloids in species like Phyllanthus niruri and Phyllanthus amarus, specific quantitative data for this compound in these species remains less documented in readily available literature[5].

-

Margaritaria indica : Chemical studies of this plant have led to the isolation of several Securinega alkaloids, including this compound.

-

Flueggea virosa : This plant is known to contain virosecurinine and virothis compound, which are the enantiomers of securinine and this compound, respectively. The presence of this compound itself has also been reported in the broader Flueggea genus.

Quantitative Abundance of this compound and Related Alkaloids:

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the growth conditions. The following table summarizes the available quantitative data for this compound and the closely related alkaloid, securinine.

| Plant Species | Plant Part/Culture Condition | Compound | Concentration (mg/g DW) | Reference |

| Securinega suffruticosa | In-vitro shoot cultures (Lysine supplemented) | This compound | 3.41 | |

| Securinega suffruticosa | In-vitro shoot cultures (Lysine supplemented) | Securinine | 3.25 | |

| Phyllanthus glaucus | In-vitro shoot cultures (BAP 0.5 mg/L) | Total Alkaloids | 5.82 | |

| Phyllanthus glaucus | In-vitro shoot cultures (IBA 0.5 mg/L + BAP 0.5 mg/L) | Total Alkaloids | 4.73 |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of alkaloids from plant material and can be adapted for sources of this compound.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems, roots)

-

Methanol or Ethanol (90%)

-

Soxhlet apparatus

-

Rotary evaporator

-

Hydrochloric acid (2 N)

-

Ammonia solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Filter paper

Procedure:

-

Extraction: Accurately weigh the powdered plant material and place it in a thimble for Soxhlet extraction. Extract the material with methanol or 90% ethanol for several hours until the solvent running through the siphon tube is colorless.

-

Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

-

Acid-Base Partitioning:

-

Dissolve the concentrated extract in 2 N HCl.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

-

Make the acidic aqueous layer alkaline by adding ammonia solution until a basic pH is reached. This will precipitate the crude alkaloid fraction.

-

-

Final Extraction:

-

Extract the liberated alkaloids from the alkaline aqueous solution with chloroform multiple times.

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

-

-

Final Concentration: Filter the chloroform extract and evaporate it to dryness under reduced pressure to obtain the crude alkaloid extract containing this compound.

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This validated method is suitable for the quantitative analysis of securinine and this compound in extracts of Securinega suffruticosa.

Materials and Methods:

-

HPTLC Plates: Merck LiChrospher Si60 F254S plates.

-

Mobile Phase: Chloroform:Methanol (100:5, v/v).

-

Standard Solutions: Prepare stock solutions of securinine and this compound standards in methanol.

-

Sample Application: Apply standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Densitometric Analysis: Scan the developed plates using a densitometer at 254 nm.

-

Quantification: Calculate the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

Validation Parameters of the HPTLC Method:

| Parameter | Securinine | This compound |

| hRF | 48.0 | 38.1 |

| Linear Range (ng) | 50–1500 | 50–1500 |

| Correlation Coefficient (r) | 0.9974 | 0.9990 |

Signaling Pathways

Biosynthesis of Securinega Alkaloids

The biosynthesis of Securinega alkaloids like this compound is a complex process. The piperidine ring (Ring A) is derived from lysine, while the butenolide moiety (Ring D) and the azabicyclo[3.2.1]octane core (Rings B and C) are proposed to originate from tyrosine. A plausible biosynthetic pathway involves the initial formation of a neosecurinane skeleton which then undergoes rearrangement to the securinane framework of this compound.

Involvement in Cellular Signaling

While direct studies on the signaling pathways of this compound are limited, research on the closely related alkaloid securinine and derivatives of this compound provide valuable insights into their potential biological targets. Securinine has been shown to modulate the mTOR, JAK-STAT, and PI3K-Akt signaling pathways. Furthermore, a chemically modified derivative of this compound has been found to activate the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress. The following diagram illustrates the activation of the Keap1-Nrf2 pathway.

References

- 1. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Securinine Promotes Neuronal Development and Exhibits Antidepressant-like Effects via mTOR Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosecurinine: A Comprehensive Spectroscopic and Biological Profile

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of allosecurinine, a tetracyclic indolizidine alkaloid. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential spectroscopic data (NMR, IR, MS), detailed experimental protocols, and insights into its biological activity, with a focus on its interaction with the Keap1-Nrf2 signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on a comprehensive analysis of its spectroscopic data. This section presents the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for clarity and comparative ease.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the intricate stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are instrumental for the structural assignment of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.00 - 1.80 | m | - | 6H |

| 1.90 | d | - | 1H |

| 2.60 | q | - | 1H |

| 2.85 | s | - | 1H |

| 6.50 - 7.00 | m | - | 2H |

| Data sourced from a 300MHz ¹H NMR spectrum in CDCl₃[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a tabulated format in the reviewed sources. |

Note: While numerous publications reference the use of ¹³C NMR for the structural confirmation of this compound, a specific, tabulated list of chemical shifts was not available in the public domain at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. Key absorption bands are indicative of its lactone and other structural features.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Specific data not available in the reviewed sources. | C=O (lactone), C=C, C-O, C-N stretching and bending vibrations |

Note: The presence of characteristic IR absorption bands is a crucial aspect of this compound's characterization, though specific peak values were not detailed in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structural integrity.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity (%) |

| 218.1167 | [M+H]⁺ | - |

| 218.1192 | [M+H]⁺ | 28.32 |

| 162.0903 | 7.42 | |

| 84.0819 | 100 | |

| 82.0648 | 72.42 | |

| 56.0499 | 16.81 | |

| Data obtained from Electrospray Ionization (ESI) mass spectrometry.[2] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following protocols are representative of the methods used for the spectroscopic analysis of this compound and similar natural products.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of this compound.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Biological Activity and Signaling Pathway

Recent research has shed light on the biological activities of this compound derivatives, highlighting their potential as therapeutic agents.

Activation of the Keap1-Nrf2 Signaling Pathway

A chemically modified derivative of this compound has been shown to be a potent activator of the Keap1-Nrf2 signaling pathway.[3] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Upon exposure to inducers, such as the this compound derivative, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes.[4] This activation suggests a therapeutic potential for this compound derivatives in conditions associated with oxidative stress, such as neurodegenerative diseases.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from a natural source.

References

Physical and chemical properties of Allosecurinine

Introduction: Allosecurinine is a tetracyclic alkaloid belonging to the Securinega family of natural products. These compounds are characterized by a unique and rigid 6-azabicyclo[3.2.1]octane core fused with a piperidine and a butenolide ring.[1] First isolated from plants of the Phyllanthaceae family, such as Margaritaria indica and Phyllanthus glaucus, this compound and its isomers have garnered significant interest from the scientific community due to their intriguing chemical architecture and diverse biological activities.[2][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and insights into its mechanism of action, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a stereoisomer of securinine, differing in the configuration at specific chiral centers.[5] Its physical and chemical characteristics are fundamental to its isolation, characterization, and application in research. The key properties are summarized in the tables below.

General and Computed Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.26 g/mol | |

| CAS Number | 884-68-4 | |

| Appearance | Light yellow to yellow solid; Bright yellow amorphous solid | |

| IUPAC Name | (1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one | |

| XLogP3-AA | 1.1 | |

| Topological Polar Surface Area | 29.5 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 |

Experimental Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 136-138 °C | ||

| Boiling Point | 459.0 ± 45.0 °C | Predicted value | |

| Solubility | DMSO: 125 mg/mL (575.35 mM) | Heating and ultrasonication may aid dissolution. | |

| DMSO: 50 mg/mL (230.13 mM) | Hygroscopic DMSO can impact solubility. Use newly opened solvent for best results. | ||

| Storage Conditions | Powder: 4°C, protect from light. In DMSO: -80°C (6 months), -20°C (1 month). | Store solutions in aliquots to avoid repeated freeze-thaw cycles. |

Spectroscopic Data

| Technique | Data | Source(s) |

| UV-Vis (λmax) | 256 nm | |

| ESI-MS (+) | m/z = 218 [M+H]⁺ | Consistent with the molecular formula C₁₃H₁₅NO₂. |

| ¹H NMR | Full spectral data available in the literature. | Spectra typically recorded in CDCl₃ or other deuterated solvents. |

| ¹³C NMR | Full spectral data available in the literature. | |

| Infrared (IR) | Characteristic peaks for C=O (lactone), C=C (alkene), C-O, and C-N bonds are expected. |

Experimental Protocols

This section details the methodologies for the isolation, characterization, synthesis, and biological evaluation of this compound.

Isolation and Purification from Plant Material

This compound is naturally found in plants of the Phyllanthaceae family. The following is a general protocol for its extraction and purification, which can be adapted based on the specific plant source and available equipment.

Methodology:

-

Extraction:

-

Air-dry and powder the whole plant material (e.g., Phyllanthus niruri).

-

Macerate the powdered material with an organic solvent like 75% ethanol at an elevated temperature (e.g., 70-90°C) for several hours.

-

Repeat the extraction process (e.g., 3 times) to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Solvent Partitioning:

-

Suspend the crude residue in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The alkaloid fraction containing this compound is typically enriched in the chloroform and ethyl acetate fractions. Monitor fractions using Thin Layer Chromatography (TLC).

-

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, commonly a mixture of chloroform and methanol, increasing the polarity gradually.

-

Collect fractions and analyze them by TLC, visualizing spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the compound of interest.

-

-

Final Purification:

-

For higher purity, the semi-purified compound can be subjected to further chromatographic steps, such as preparative TLC or purification using a Sephadex LH-20 column.

-

Recrystallization from an appropriate solvent system can be performed to obtain pure this compound.

-

Caption: Workflow for the isolation and purification of this compound.

A Representative Synthetic Approach

The total synthesis of Securinega alkaloids is a significant challenge that has attracted considerable attention. Several synthetic routes have been developed. A notable strategy involves a bio-inspired vinylogous Mannich reaction, which efficiently constructs the core structure of this compound.

Methodology Outline:

-

Precursor Synthesis: The synthesis begins with the preparation of two key building blocks: a piperidine precursor (representing the A-ring) and a menisdaurilide derivative (a precursor for the B, C, and D rings).

-

Key Fragment Coupling: The core tetracyclic structure is assembled via a vinylogous Mannich reaction. This involves the reaction of a silyl enol ether derived from the menisdaurilide fragment with an iminium ion generated from the piperidine precursor. This key step establishes the crucial C-N and C-C bonds and sets the stereochemistry.

-

Functional Group Manipulation and Cyclization: Following the coupling reaction, a series of transformations are carried out. These steps typically include deprotection of protecting groups, functional group interconversions, and the final ring-closing to form the butenolide (D-ring), yielding the natural product.

Caption: A simplified biomimetic total synthesis strategy for this compound.

Biological Evaluation Protocols

This compound has demonstrated antifungal properties. A spore germination assay is a direct method to quantify this activity.

Methodology:

-

Spore Suspension Preparation:

-

Harvest fresh fungal spores from a mature culture (e.g., Alternaria alternata, Curvularia lunata) grown on a suitable medium like Potato Dextrose Agar (PDA).

-

Suspend the spores in sterile distilled water or a suitable buffer.

-

Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 2 x 10⁴ spores/mL.

-

-

Assay Setup:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In the wells of a microtiter plate or on a glass slide, add a small volume of the spore suspension.

-

Add the this compound stock solution to achieve the desired final test concentrations (e.g., 200, 400, 600, 800, 1000 ppm). Include a solvent control (spores + DMSO) and a negative control (spores only).

-

Ensure the final solvent concentration is non-toxic to the spores.

-

-

Incubation and Analysis:

-

Incubate the plates/slides in a humidified chamber at 25 ± 2°C for 6-24 hours in the dark.

-

After incubation, stop the germination process (e.g., by adding a drop of lactophenol cotton blue).

-

Observe the spores under a light microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

Count at least 100 spores per replicate for each treatment and control group.

-

Calculate the percentage of germination inhibition relative to the control.

-

Derivatives of this compound have shown potential as antitumor agents. The MTT assay is a colorimetric method for assessing cell viability.

Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., HeLa, HCT-116) in appropriate medium in a 96-well plate.

-

Seed the cells at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound or its derivative in DMSO and make serial dilutions in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include wells for vehicle control (DMSO) and untreated cells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

-

Mechanism of Action & Signaling Pathways

While the biological activities of this compound itself are varied, recent research has focused on its derivatives as modulators of key cellular signaling pathways.

Activation of the Keap1-Nrf2 Pathway

A chemically modified derivative of this compound, 4,5-dehydro-6-oxothis compound, has been identified as a potent activator of the Keap1-Nrf2 pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Mechanism:

-

Basal State: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

-

Activation: Electrophilic small molecules, such as the this compound derivative, can react with cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.

-

Nuclear Translocation and Gene Expression: Released from Keap1-mediated degradation, Nrf2 translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

Cytoprotective Response: This binding initiates the transcription of a battery of cytoprotective and antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's defense against oxidative stress and inflammation.

Caption: Activation of the Keap1-Nrf2 pathway by an this compound derivative.

References

- 1. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|884-68-4|COA [dcchemicals.com]

- 5. journals.asm.org [journals.asm.org]

Allosecurinine: A Technical Guide on its Foundations in Traditional Medicine and Modern Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allosecurinine, a tetracyclic indolizidine alkaloid from the Securinega genus, has a rich history in traditional medicine, particularly within systems that utilize plants from the Phyllanthus and Securinega species. Traditionally, these plants have been employed to treat a variety of ailments, including inflammatory conditions, infections, and neurological disorders. Modern scientific investigation has begun to unravel the pharmacological basis for these traditional uses, revealing a spectrum of biological activities for this compound and its derivatives. This technical guide provides a comprehensive overview of this compound, focusing on its traditional medicinal roots, its demonstrated anti-cancer and neuroprotective properties, and the molecular mechanisms that underpin these effects. This document synthesizes available quantitative data, details key experimental protocols for its study, and visualizes the complex signaling pathways it modulates, offering a foundational resource for researchers and professionals in drug discovery and development.

Introduction: From Traditional Herb to Therapeutic Candidate

This compound is a member of the Securinega alkaloids, a class of natural products characterized by a rigid tetracyclic structure. It is an epimer of securinine, another prominent member of this family. Historically, plants containing this compound and related alkaloids, such as Securinega suffruticosa and various Phyllanthus species, have been used in traditional medicine across Asia and Africa for treating conditions ranging from malaria and gastrointestinal issues to neurological complaints.[1][2] The ethnobotanical background of these plants provides the initial impetus for the contemporary scientific exploration of their bioactive constituents.

This compound itself has emerged as a molecule of interest due to its diverse pharmacological profile. Research has highlighted its potential as an antifungal, neuroprotective, and, most notably, an anticancer agent.[3][4] The study of this compound and its synthetic derivatives is an active area of research, aiming to develop novel therapeutics with improved efficacy and selectivity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₂ | [5] |

| Molecular Weight | 217.26 g/mol | |

| IUPAC Name | (1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one | |

| CAS Number | 884-68-4 | |

| Appearance | Colorless granules | |

| Melting Point | 136-138 °C | |

| UV Absorption (λmax) | 256 nm |

Role in Traditional Medicine

Plants from the Phyllanthus and Securinega genera, known sources of this compound, have a long history of use in traditional medicine. Phyllanthus amarus is a well-regarded herb in Ayurvedic medicine, where it is used for a wide range of conditions affecting the stomach, genitourinary system, liver, kidney, and spleen. It is recognized for its bitter, astringent, and diuretic properties and has been applied in the treatment of gonorrhea, menorrhagia, and other genital affections. Similarly, Securinega suffruticosa is a staple in traditional Chinese medicine, where it has been used to address issues like back pain and bruising. While traditional uses often employ crude extracts of the entire plant, modern research aims to isolate and characterize the specific bioactive compounds, such as this compound, responsible for these therapeutic effects.

Pharmacological Activities and Mechanism of Action

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and its derivatives. Studies have shown that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines.

4.1.1. Quantitative Data: In Vitro Cytotoxicity

While extensive data for this compound itself is still emerging, a study on its synthetic derivatives has identified a lead compound, BA-3, with potent anticancer activity. The IC50 values for BA-3 against a panel of nine human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (μM) of BA-3 | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.87 | |

| MOLM-13 | Acute Myeloid Leukemia | 1.24 | |

| HL-60 | Acute Promyelocytic Leukemia | 2.15 | |

| K562 | Chronic Myeloid Leukemia | 3.56 | |

| A549 | Non-small Cell Lung Cancer | 4.87 | |

| H1975 | Non-small Cell Lung Cancer | 5.12 | |

| HCT116 | Colorectal Carcinoma | 6.33 | |

| SW480 | Colorectal Carcinoma | 7.18 | |

| MCF-7 | Breast Adenocarcinoma | 8.21 |

4.1.2. Mechanism of Action: Modulation of Signaling Pathways

The anticancer effects of this compound derivatives, particularly BA-3, have been linked to the modulation of key intracellular signaling pathways, most notably the STAT3 pathway.

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth. The this compound derivative BA-3 has been shown to reduce the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein. This inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP, and the upregulation of the pro-apoptotic protein Bax, ultimately triggering the mitochondrial pathway of apoptosis.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Total synthesis of (-)-allosecurinine. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological activity and mechanism of action of novel this compound derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C13H15NO2 | CID 12305986 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of Allosecurinine-Receptor Interactions: A Technical Guide

Introduction

Allosecurinine, a tetracyclic indolizidine alkaloid from the Securinega genus, has garnered interest for its diverse biological activities, including neuroprotective and potential antitumor effects[1][2]. Understanding the molecular interactions that underpin these activities is crucial for therapeutic development. While its analogue, securinine, is a known antagonist of the Gamma-aminobutyric acid (GABA) receptor, this compound has shown significantly less activity at this site[2][3]. Recent computational studies have begun to explore other potential targets, such as α-tubulin, for related Securinega alkaloids[4]. This guide provides a technical framework for the in silico modeling of this compound's interactions with its putative protein targets, focusing on methodologies essential for researchers in drug discovery and computational biology.

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful lens to predict and analyze ligand-receptor binding at an atomic level. These methods are instrumental in elucidating binding modes, predicting binding affinities, and guiding the rational design of novel derivatives with enhanced potency and specificity.

Primary Putative Receptor: GABA-A Receptor

The GABA-A receptor, a ligand-gated chloride ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a key mechanism for various clinically important drugs, including benzodiazepines and barbiturates. While securinine acts as a selective antagonist at GABA recognition sites, this compound displays markedly lower potency, with an IC50 value greater than 1 mM in [3H]GABA binding assays. Despite this lower affinity, the structural similarity to known GABA-A antagonists makes this receptor a logical starting point for computational investigation.

GABA-A Receptor Signaling Pathway

Upon binding of GABA to the GABA-A receptor, the integral chloride channel opens, leading to an influx of Cl- ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Antagonists like securinine block this action, leading to neuronal excitation.

Experimental Protocols: In Silico Workflow

A robust computational workflow is essential for reproducible and reliable modeling of ligand-receptor interactions. The following protocol outlines the key steps from target preparation to the analysis of simulation data.

References

- 1. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of Norsecurinine-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Allosecurinine Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine, a member of the Securinega family of indolizidine alkaloids, presents a unique and rigid tetracyclic structure that has garnered significant interest in medicinal chemistry.[1] Naturally occurring alongside its isomers securinine, virosecurinine, and virothis compound, this compound serves as a versatile scaffold for the synthesis of novel derivatives with a broad spectrum of biological activities.[1] Its reactive centers, particularly the double bonds, provide fertile ground for chemical modifications aimed at enhancing its therapeutic properties.[1] This technical guide provides an in-depth overview of recently synthesized this compound derivatives, focusing on their anticancer and neuroprotective potential, the experimental methodologies used for their evaluation, and the underlying signaling pathways governing their activity.

Anticancer and Cytotoxic Activities

A significant area of research has focused on modifying the this compound structure to develop potent anticancer agents. Various synthetic strategies have been employed to create derivatives with enhanced cytotoxicity against a range of human cancer cell lines.[2][3]

Quantitative Bioactivity Data

The cytotoxic effects of novel this compound derivatives have been quantified against several human cancer cell lines. The data from these studies are summarized below.

| Derivative | Target Cell Line(s) | Bioactivity Metric | Result | Source |

| BA-3 | Nine human cancer cell lines (including leukemia) | IC₅₀ | Not specified, but identified as a lead compound | |

| 14-iodosecurinine (37) | HCT-116 (Colon Cancer) | Cytotoxicity | ~80% increase in activity at 1 µM | |

| Derivatives from Heck reaction (meta-substituted) | HCT-116 (Colon Cancer) | Cytotoxicity | Showed better cytotoxicity than parent securinine | |

| Alkyne derivatives (50-72) | HCT-116 (Colon Cancer) | Cytotoxicity | Evaluated at 20, 10, and 1 µM concentrations |

Key Experimental Protocols

The evaluation of anticancer activity involves a suite of standardized in vitro assays to determine cytotoxicity, mechanism of cell death, and impact on cellular signaling.

1.2.1. Cell Viability and Cytotoxicity Assays (MTT/CCK8) This protocol is fundamental for assessing the cytotoxic effects of newly synthesized compounds on cancer cells.

-

Cell Culture : Human cancer cell lines (e.g., HCT-116, K-562, HeLa) are cultured in appropriate media supplemented with antibiotics and fetal bovine serum in a humidified incubator at 37°C with 5% CO₂.

-

Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the this compound derivatives for a specified period, typically 72 hours.

-

Assay : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent is added to each well. Viable cells metabolize the reagent, resulting in a colorimetric change.

-

Data Analysis : The absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves to quantify the potency of the derivatives.

1.2.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry) Flow cytometry (FCM) is employed to investigate the mechanism of cell death induced by the derivatives.

-

Apoptosis Detection : Treated cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains necrotic cells, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Mitochondrial Membrane Potential (MMP) : Cells are stained with a fluorescent dye like JC-1 or Rhodamine 123. A decrease in MMP, indicated by a shift in fluorescence, is a hallmark of early apoptosis.

-

Cell Cycle Analysis : Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI). The DNA content is analyzed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), identifying any cell cycle arrest.

-

Reactive Oxygen Species (ROS) Production : Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. An increase in ROS is often associated with apoptosis induction.

1.2.3. Protein Expression Analysis (Western Blot) This technique is used to measure the levels of specific proteins involved in apoptosis and other signaling pathways.

-

Lysate Preparation : Treated and untreated cells are lysed to extract total proteins.

-

Electrophoresis and Transfer : Protein concentration is determined, and equal amounts are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, STAT3, p-STAT3, PARP, p21, c-Myc).

-

Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured, and band intensities are quantified to determine changes in protein expression.

Signaling Pathways in Anticancer Activity

Studies have revealed that this compound derivatives exert their anticancer effects by modulating key cellular signaling pathways. The derivative BA-3, in particular, has been shown to induce apoptosis through the mitochondrial pathway and to inhibit the STAT3 pathway.

Neuroprotective Activities

Beyond cancer, this compound derivatives are being explored for their potential in treating neurodegenerative and neuroinflammatory diseases. Modifications to the core structure have yielded compounds that can activate protective cellular pathways.

Quantitative Bioactivity Data

A chemically modified derivative demonstrated potent activation of the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.

| Derivative | Target Pathway | Bioactivity Metric | Result | Source |

| 4,5-dehydro-6-oxothis compound | Keap1-Nrf2 | EC₅₀ | 697.8 nM |

Key Experimental Protocols

2.2.1. Nrf2 Activation Assay This protocol assesses a compound's ability to activate the Nrf2 pathway in microglial cells.

-

Cell Culture : Microglial cells are cultured under standard conditions.

-

Treatment : Cells are treated with the derivative. For inflammatory models, cells can be co-treated with lipopolysaccharide (LPS) to stimulate an inflammatory response.

-

Analysis :

-

Nrf2 Translocation : Immunofluorescence or Western blotting of nuclear and cytosolic fractions is used to observe the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Gene Expression : Quantitative PCR (qPCR) is performed to measure the expression of Nrf2 target genes, which include antioxidant and cytoprotective enzymes.

-

Nitric Oxide (NO) Production : The Griess assay is used to measure the levels of nitrite in the cell culture medium as an indicator of NO production, a pro-inflammatory mediator.

-

Signaling Pathways in Neuroprotection